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molecular formula C14H21NO3 B8445066 2-[3-(2-Amino-ethyl)-phenoxy]-2-methyl-propionic acid ethyl ester

2-[3-(2-Amino-ethyl)-phenoxy]-2-methyl-propionic acid ethyl ester

Cat. No. B8445066
M. Wt: 251.32 g/mol
InChI Key: QDQDRCZNTLSYAD-UHFFFAOYSA-N
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Patent
US07115611B2

Procedure details

7.82 g (28.0 mmol) of 2-methyl-2-[3-((E)-2-nitro-vinyl)-phenoxy]-propionic acid ethyl ester was dissolved in 150 ml ethanol; 6.2 ml (39.7 mmol) hydrochloric acid in ethanol and 1.6 g of Pd-charcoal (10%) were added and the reaction mixture was then hydrogenated under 1 atm of H2-pressure during 5 hours. It was subsequently filtered (Celite), the filter cake was washed twice with ethanol and filtrate was evaporated. The residue was then partitioned between crashed ice/Na2CO3-solution/MeCl2 and extracted twice with MeCl2; the organic phases were washed with water, dried (MgSO4) and evaporated. The crude product was purified by flash chromatography (SiO2, MeCl2/MeOH) to give 4.36 g of the title compound as yellow oil.
Quantity
7.82 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Pd charcoal
Quantity
1.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:20])[C:5]([CH3:19])([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10](/[CH:14]=[CH:15]/[N+:16]([O-])=O)[CH:9]=1)[CH3:6])[CH3:2].Cl>C(O)C.[Pd].C>[CH2:1]([O:3][C:4](=[O:20])[C:5]([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH2:14][CH2:15][NH2:16])[CH:9]=1)([CH3:19])[CH3:6])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
7.82 g
Type
reactant
Smiles
C(C)OC(C(C)(OC1=CC(=CC=C1)\C=C\[N+](=O)[O-])C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Pd charcoal
Quantity
1.6 g
Type
catalyst
Smiles
[Pd].C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was subsequently filtered (Celite)
WASH
Type
WASH
Details
the filter cake was washed twice with ethanol and filtrate
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was then partitioned
EXTRACTION
Type
EXTRACTION
Details
extracted twice with MeCl2
WASH
Type
WASH
Details
the organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (SiO2, MeCl2/MeOH)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(C(C)(C)OC1=CC(=CC=C1)CCN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.36 g
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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